2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER
Overview
Description
2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER is an organic compound with the molecular formula C12H13NO3 and a molecular mass of 219.24 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER typically involves the esterification of 4-(Acetylamino)phenol with 2-methyl-2-propenoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenyl esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)phenol: Similar in structure but lacks the ester group.
2-Methyl-2-propenoic acid: Contains the propenoate group but lacks the phenyl and acetylamino groups.
Uniqueness
2-METHYL-ACRYLIC ACID 4-ACETYLAMINO-PHENYL ESTER is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
37796-01-3 |
---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(4-acetamidophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H13NO3/c1-8(2)12(15)16-11-6-4-10(5-7-11)13-9(3)14/h4-7H,1H2,2-3H3,(H,13,14) |
InChI Key |
PZJZQKCKFRXTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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